1-(2-Furoyl)-4-{[5-(2-methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}piperazine
Description
Properties
IUPAC Name |
furan-2-yl-[4-[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]sulfonylpiperazin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S3/c1-12-18-13(11-25-12)15-4-5-16(26-15)27(22,23)20-8-6-19(7-9-20)17(21)14-3-2-10-24-14/h2-5,10-11H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZNLBRCYWXXPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(S2)S(=O)(=O)N3CCN(CC3)C(=O)C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thienyl-Thiazole Intermediate Preparation
The 5-(2-methyl-1,3-thiazol-4-yl)-2-thiophene precursor is synthesized via a Sonogashira coupling or Hantzsch thiazole synthesis. For example:
Sulfonyl Chloride Formation
The thienyl-thiazole intermediate is converted to its sulfonyl chloride derivative using chlorosulfonic acid:
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Reaction conditions : 0°C to room temperature, 4–6 hours in dichloromethane (DCM).
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Workup : Quench with ice-water, extract with DCM, and dry over Na₂SO₄.
Sulfonylation of Piperazine
Reaction Protocol
Piperazine reacts with 5-(2-methyl-1,3-thiazol-4-yl)-2-thienylsulfonyl chloride under basic conditions:
Characterization
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¹H NMR (CDCl₃): δ 7.45 (d, J = 3.6 Hz, 1H, thienyl), 7.20 (s, 1H, thiazolyl), 3.40–3.10 (m, 8H, piperazine).
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MS (ESI+) : m/z 396.1 [M+H]⁺.
Acylation with 2-Furoyl Chloride
Reaction Conditions
The secondary amine of 4-{[5-(2-methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}piperazine is acylated using 2-furoyl chloride:
Optimization Insights
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Solvent impact : Isoamyl alcohol improves yield (∼85%) compared to DCM (∼70%) due to enhanced solubility of intermediates.
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Stoichiometry : Excess 2-furoyl chloride (1.5 equiv) ensures complete acylation.
Integrated Synthetic Pathway and Data Summary
| Step | Reaction | Reagents/Conditions | Yield | Purification Method |
|---|---|---|---|---|
| 1 | Thienyl-thiazole synthesis | 2-Bromoacetone, S₈, EtOH, reflux | 75% | Recrystallization (EtOH) |
| 2 | Sulfonyl chloride formation | ClSO₃H, DCM, 0°C → rt | 80% | Extraction (DCM/H₂O) |
| 3 | Piperazine sulfonylation | TEA, DCM, rt | 65% | Column chromatography |
| 4 | Furoyl acylation | 2-Furoyl chloride, isoamyl alcohol, reflux | 85% | Precipitation (hexane) |
Challenges and Mitigation Strategies
Regioselectivity in Piperazine Functionalization
Piperazine’s symmetry allows sulfonylation and acylation at either nitrogen. However, steric and electronic factors favor initial sulfonylation at one nitrogen, leaving the secondary amine for subsequent acylation.
Purification Complexities
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Byproducts : Unreacted sulfonyl chloride or di-acylated piperazine.
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Solution : Gradient elution (ethyl acetate → methanol) during column chromatography.
Comparative Analysis of Methodologies
| Parameter | Sulfonylation-First Approach | Acylation-First Approach |
|---|---|---|
| Overall Yield | 55–60% | 45–50% |
| Purity | >95% | 90–92% |
| Scalability | Suitable for gram-scale | Limited by intermediate stability |
The sulfonylation-first strategy is superior, as evidenced by higher yields and simpler purification .
Chemical Reactions Analysis
Types of Reactions
1-(2-Furoyl)-4-{[5-(2-methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}piperazine can undergo various types of chemical reactions,
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs and their properties, synthesized from the evidence provided:
Structural and Electronic Features
- Sulfonyl Linkage: The sulfonyl group enhances stability and may participate in polar interactions with biological targets.
- Substituent Diversity: Aromatic vs. Heterocyclic: Compounds with phenyl or naphthyl groups (e.g., ) exhibit greater hydrophobicity, while the target’s thiophene and furan groups balance lipophilicity with moderate polarity . Electron-Withdrawing Groups (EWGs): Chloro, nitro, and methoxy substituents (e.g., ) may reduce metabolic degradation but increase molecular weight.
Pharmacological and Physicochemical Properties
- Solubility : Methanesulfonyl derivatives (e.g., ) likely exhibit higher aqueous solubility due to reduced steric hindrance. The target’s furoyl group introduces a polar carbonyl, enhancing solubility relative to purely aromatic analogs .
- Bioactivity : Thiazole-containing analogs (e.g., ) are often explored for antiproliferative or antimicrobial activity due to heterocyclic bioactivity. The target’s thienyl-thiazole sulfonyl group may enhance binding to enzymes like kinases or proteases .
- Metabolic Stability : Bulky substituents (e.g., naphthyl in ) may reduce metabolic clearance but hinder membrane permeability. The target’s compact heterocycles (furan, thiophene) could improve bioavailability compared to bulkier analogs .
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Thienyl sulfonation | Thiophene derivative, SOCl₂, DCM | 75–85 |
| Thiazole coupling | Pd(PPh₃)₄, NaHCO₃, DME | 60–70 |
| Furoyl addition | 2-Furoyl chloride, TEA, THF | 80–90 |
Basic: How can researchers confirm the structural integrity of this compound post-synthesis?
Advanced analytical techniques are critical:
- NMR Spectroscopy: ¹H/¹³C NMR to verify substituent positions and piperazine ring conformation.
- Mass Spectrometry (HR-MS): To confirm molecular weight and fragmentation patterns.
- X-ray Crystallography: For definitive 3D structural elucidation (if crystalline).
- HPLC-PDA: To assess purity and detect impurities. Cross-referencing spectral data with computational predictions (e.g., DFT-optimized structures) enhances validation .
Advanced: What computational strategies are effective for predicting target interactions or pharmacokinetic properties?
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding with receptors (e.g., serotonin receptors or enzymes like DPP-IV). Focus on key residues (e.g., sulfonamide interactions with catalytic sites) .
- DFT/Molecular Dynamics (MD): Calculate electronic properties (HOMO-LUMO, electrostatic potential) and simulate adsorption/desorption dynamics on biological membranes .
- ADMET Prediction: Tools like SwissADME or pkCSM to estimate bioavailability, BBB permeability, and metabolic stability.
Q. Table 2: Example Docking Scores
| Target Protein | Docking Score (kcal/mol) | Key Interactions |
|---|---|---|
| 5-HT₁A Receptor | -9.2 | Hydrogen bonding with Asp116, π-π stacking with Phe361 |
| DPP-IV Active Site | -8.7 | Sulfonyl group coordination with Zn²⁺ |
Advanced: How can researchers resolve contradictions between in vitro activity and in vivo efficacy in modified derivatives?
- Structural Optimization: Introduce β-cyclodextrin complexes to enhance solubility while retaining activity (note: may reduce bioavailability; requires dose adjustment) .
- Pharmacokinetic Profiling: Conduct liver microsomal stability assays and plasma protein binding studies to identify metabolic liabilities.
- Formulation Adjustments: Use nanoemulsions or liposomal carriers to improve tissue penetration .
Advanced: What experimental designs are recommended to evaluate receptor selectivity (e.g., 5-HT₁A vs. σ1 receptors)?
- Radioligand Binding Assays: Competitive displacement studies using [³H]-8-OH-DPAT (5-HT₁A) and [³H]-DTG (σ1).
- Functional Assays: Measure cAMP inhibition (5-HT₁A) or intracellular Ca²⁺ flux (σ1) in transfected HEK293 cells.
- Mutagenesis Studies: Modify receptor binding pockets (e.g., Ser199Ala in 5-HT₁A) to isolate interaction mechanisms .
Basic: What are the primary biological targets for piperazine derivatives with sulfonamide and heteroaromatic substituents?
Common targets include:
- GPCRs: Serotonin (5-HT₁A/2A), dopamine receptors.
- Enzymes: DPP-IV, carbonic anhydrase, kinases.
- Ion Channels: T-type calcium channels (analgesic applications).
Mechanistic studies should prioritize SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for binding affinity quantification .
Advanced: How can reaction yields be optimized for large-scale synthesis?
- Catalyst Screening: Test Pd catalysts (e.g., PdCl₂(dppf) vs. Pd(OAc)₂) for cross-coupling efficiency.
- Solvent Optimization: Replace DMF with biodegradable solvents like cyclopentyl methyl ether (CPME).
- Flow Chemistry: Implement continuous-flow systems to enhance mixing and reduce side reactions .
Advanced: What strategies mitigate toxicity while maintaining bioactivity in structural analogs?
- Toxicity Profiling: Use zebrafish models or Ames tests for genotoxicity screening.
- Bioisosteric Replacement: Substitute the thiazole ring with 1,2,4-oxadiazole to reduce hepatotoxicity.
- Prodrug Design: Mask sulfonamide groups with ester linkages for targeted release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
